(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
(3S)-3-(4-phenylmethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C17H19NO/c1-2-4-14(5-3-1)13-19-17-8-6-15(7-9-17)16-10-11-18-12-16/h1-9,16,18H,10-13H2/t16-/m1/s1 |
InChI Key |
RKTOXDUTDONIFA-MRXNPFEDSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for S 3 4 Benzyloxy Phenyl Pyrrolidine and Its Derivatives
Stereoselective and Enantioselective Synthesis Strategies
Achieving high levels of stereocontrol is paramount in the synthesis of biologically active molecules. The following sections outline key strategies that enable the enantioselective construction of the chiral pyrrolidine (B122466) core.
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes stands as one of the most powerful and versatile methods for constructing the pyrrolidine skeleton. acs.orgrsc.org This reaction is highly valued for its ability to generate multiple stereocenters in a single, atom-economical step. acs.orgnih.gov The development of catalytic asymmetric versions of this reaction has enabled precise control over the stereochemical outcome. nih.gov
Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as imino esters. mdpi.comnih.gov In the presence of a chiral catalyst, these ylides react with dipolarophiles (typically electron-deficient alkenes) to form highly functionalized, enantioenriched pyrrolidines. nih.govmdpi.com Chiral metal complexes, particularly those of copper(I) and silver(I) with specialized chiral ligands, have proven to be highly effective in governing the enantioselectivity of the cycloaddition. nih.govmdpi.com For instance, the reaction between an azomethine ylide and an appropriately substituted styrene derivative, like 4-(benzyloxy)styrene, can provide a direct route to the 3-arylpyrrolidine core. The choice of metal catalyst and chiral ligand is crucial for achieving high yields and stereoselectivities. nih.govmdpi.com
Table 1: Catalytic Systems in Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Catalyst System | Chiral Ligand Type | Typical Substrates | Achieved Stereoselectivity | Reference |
| Copper(I) Complex | Phosphine-based | Azomethine ylides, Fluorinated styrenes | Up to >20:1 dr, 97% ee | nih.gov |
| Silver(I) Perchlorate | Phosphoramidite | Imino esters, (Z)-nitroalkenes | Up to 88:12 dr, 94% ee | mdpi.com |
| Iridium Complex | N/A (reductive generation) | Tertiary amides, Alkenes | High diastereoselectivity | ox.ac.ukunife.it |
| Copper(I) Complex | N/A | Azomethine ylides, Benzofulvenes | Good stereoselectivity | nih.gov |
Chiral aziridines are versatile three-membered heterocyclic intermediates that serve as valuable precursors in asymmetric synthesis. nih.govscispace.com Their utility stems from their propensity to undergo regio- and stereoselective ring-opening reactions with a wide range of nucleophiles, a process driven by the relief of ring strain. scispace.com This strategy allows for the predictable installation of substituents at the α and β positions relative to the nitrogen atom. scispace.com
The synthesis of 3-substituted pyrrolidines can be achieved by the nucleophilic ring-opening of a chiral aziridine-2-carboxylate or a related derivative. nih.gov The regioselectivity of the nucleophilic attack is a critical factor and can be influenced by the nature of the substituents on the aziridine (B145994) ring and the reaction conditions. nih.govscispace.com For the synthesis of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine, a suitable organometallic nucleophile, such as a Grignard or organocuprate reagent derived from 4-(benzyloxy)bromobenzene, would attack the C3 position of an activated N-protected (S)-aziridine-2-ester. This SN2-type reaction proceeds with inversion of configuration. The resulting acyclic intermediate can then be cyclized to form the desired pyrrolidine ring.
Table 2: Regioselectivity in Chiral Aziridine Ring-Opening Reactions
| Aziridine Type | Nucleophile | Predominant Site of Attack | Stereochemical Outcome | Reference |
| Activated (e.g., N-sulfonyl) | Organocuprates | C3 (less substituted) | Inversion | scispace.com |
| Unactivated (N-alkyl) | Halides (with MgBr₂) | C3 | Inversion | scispace.com |
| N-unsubstituted | Self-ring opening (iminium-mediated) | More substituted C-N bond | Inversion | researchgate.net |
| γ-keto alkyl substituted | H₂O (acid-catalyzed) | C2 | N/A | nih.gov |
Direct C–H bond functionalization has emerged as a powerful and efficient strategy in organic synthesis, offering novel pathways to complex molecules by treating ubiquitous C–H bonds as functional groups. organic-chemistry.org In the context of pyrrolidine synthesis, palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a direct route to the heterocyclic core. organic-chemistry.orgthieme.de This approach typically involves the cyclization of an acyclic amine precursor bearing a directing group, which positions the palladium catalyst in proximity to a specific C–H bond, thereby ensuring high regioselectivity.
For the synthesis of substituted pyrrolidines, δ-C(sp³)–H bonds can be activated to form the five-membered ring. organic-chemistry.org A related and highly relevant strategy involves the direct C(sp³)–H arylation of a pre-formed pyrrolidine ring. acs.org Using a directing group, such as an aminoquinoline (AQ) auxiliary attached at the C3 position of the pyrrolidine, a palladium catalyst can selectively activate the C–H bond at the C4 position. acs.org This allows for the introduction of an aryl group, such as the 4-(benzyloxy)phenyl moiety, via coupling with an appropriate aryl halide. This method is notable for its high regio- and stereoselectivity, typically yielding the cis-3,4-disubstituted product. acs.org
Table 3: Palladium-Catalyzed C(sp³)–H Functionalization for Pyrrolidine Synthesis
| Reaction Type | Directing Group | Catalyst System | Key Transformation | Reference |
| Intramolecular Amination | Picolinamide (PA) | Pd(OAc)₂ | δ-C(sp³)–H amination to form pyrrolidine ring | organic-chemistry.org |
| C4-Arylation | Aminoquinoline (AQ) at C3 | Pd(OAc)₂ / K₂CO₃ | C4–H arylation of a pyrrolidine ring | acs.org |
| γ-Olefination | Triflyl (Tf) or Nosyl (Ns) | Pd(OAc)₂ / Pyridine-based ligand | γ-C(sp³)–H olefination of protected amines | nih.gov |
Enantioselective hydrogenation is a cornerstone of asymmetric catalysis, providing a highly efficient means to produce chiral compounds from prochiral precursors. This methodology can be applied to the synthesis of chiral pyrrolidines through the asymmetric reduction of a suitable unsaturated precursor, such as a substituted pyrrole (B145914) or 3-pyrroline.
A particularly effective strategy for preparing chiral 3-arylpyrrolidines involves a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a fumaric ester. nih.gov This reaction, facilitated by a Rh(I) complex with a chiral diene ligand, establishes the key C-aryl bond and the stereocenter in a single step with high enantioselectivity (up to 99.5% ee). nih.gov The resulting 2-arylsuccinic ester can then be converted into the target 3-arylpyrrolidine through standard functional group manipulations, including reduction of the esters and subsequent cyclization to form the pyrrolidine ring. This approach provides excellent control over the absolute stereochemistry of the final product.
Table 4: Enantioselective Approaches to 3-Arylpyrrolidine Precursors
| Method | Catalyst System | Substrates | Product Type | Achieved Enantioselectivity (ee) | Reference |
| Asymmetric 1,4-Addition | Rh(I) / Chiral Diene | Arylboronic acids, Di-tert-butyl fumarate | 2-Arylsuccinic esters | 94% to >99.5% | nih.gov |
| Asymmetric Hydrogenation | Palladium Catalyst | 4-Substituted 3-Alkoxycarbonylfuran-2(5H)-ones | Substituted γ-butyrolactones | Up to 92% | dicp.ac.cn |
| Asymmetric Hydromethylation | Cobalt / Bisoxazoline (BOX) | 3-Pyrrolines | 3-Methylpyrrolidines | High | nih.gov |
The application of microwave irradiation in organic synthesis has gained significant traction as a method to enhance reaction rates, increase product yields, and promote greener chemical processes. nih.govmdpi.com Microwave-assisted organic synthesis (MAOS) has been successfully applied to the construction of pyrrolidine-containing scaffolds, often dramatically reducing reaction times from hours to minutes. mdpi.comnsf.gov
Various key reactions for pyrrolidine synthesis, including 1,3-dipolar cycloadditions and radical cyclizations, can be effectively accelerated under microwave conditions. nih.govnsf.gov For example, the reaction of O-phenyloximes tethered to alkenes can undergo 5-exo-trig iminyl radical cyclizations upon microwave irradiation to furnish functionalized pyrrolines. nsf.gov Similarly, the synthesis of pyrrolidine-fused chlorin derivatives via 1,3-dipolar cycloaddition is significantly faster with microwave heating compared to conventional methods (e.g., 4 hours vs. 8 hours). mdpi.com This rapid and efficient heating allows for the high-throughput synthesis of compound libraries and can be advantageous for thermally sensitive substrates.
Table 5: Comparison of Conventional vs. Microwave-Assisted Pyrrolidine Synthesis
| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage of MAOS | Reference |
| 1,3-Dipolar Cycloaddition | 8 hours (50% yield) | 4 hours (41% yield) | Time and energy efficiency | mdpi.com |
| Iminyl Radical Cyclization | N/A | 1-2 hours (Good yields) | Fast, catalyst-free conditions | nsf.gov |
| N-Alkylation | N/A | 30 minutes (68% yield) | High reaction rate | mdpi.com |
| Acetamide Synthesis | Moderate yields | Good yields | Rate acceleration | mdpi.com |
Targeted Functional Group Interconversions and Derivatization
Once the core this compound scaffold is synthesized, its structure can be readily modified through targeted functional group interconversions to produce a diverse range of derivatives. The two primary handles for derivatization are the secondary amine of the pyrrolidine ring and the benzyl (B1604629) ether on the phenyl ring.
The secondary amine is a nucleophilic center that can participate in a wide array of chemical transformations. Standard protocols for N-acylation (using acyl chlorides or anhydrides), N-alkylation (using alkyl halides), N-arylation, and reductive amination can be employed to install a variety of substituents on the nitrogen atom. These modifications are crucial for exploring the structure-activity relationships of pyrrolidine-based compounds. nih.gov
The benzyloxy group serves as a common protecting group for the phenol functionality. Its removal via catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) unmasks the phenol. This hydroxyl group can then be further functionalized, for example, through etherification or esterification, to generate another set of derivatives. The interplay between these functionalization sites allows for the creation of a comprehensive library of analogs from a single chiral building block.
Synthetic Routes to Complex Pyrrolidine-Fused Heterocycles
The synthesis of complex heterocyclic systems where a pyrrolidine ring is fused with other cyclic structures is a significant area of focus in medicinal chemistry. These intricate molecular architectures are often found in biologically active natural products and designed pharmaceuticals. Methodologies to construct such frameworks are diverse, often employing cascade reactions, cycloadditions, and transition-metal-catalyzed cyclizations to build molecular complexity efficiently. These strategies allow for the stereocontrolled formation of multiple rings and stereocenters in a single synthetic sequence.
One powerful approach involves domino reactions, where a series of intramolecular transformations are triggered by a single event. A notable example is the construction of benzofuro[2,3-b]pyrrol-2-ones. nih.gov This method utilizes a cascade sequence involving radical addition, acs.orgacs.org-sigmatropic rearrangement, cyclization, and lactamization. nih.gov The reaction of an O-phenyl-conjugated oxime ether with an alkyl radical can initiate a sequence that results in the formation of two heterocycles and three stereogenic centers in one operation. nih.gov This leads to pyrrolidine-fused dihydrobenzofurans, which are challenging to access through other synthetic routes. nih.gov
Another prevalent strategy is the 1,3-dipolar cycloaddition reaction, particularly involving azomethine ylides. This method is highly effective for constructing spirocyclic systems, where two rings share a single atom. The asymmetric catalytic three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters can produce spiro[pyrrolidin-3,3′-oxindoles]. rice.edu A chiral phosphoric acid catalyst can facilitate this reaction, leading to high yields and excellent stereoselectivities with the creation of two adjacent quaternary stereogenic centers. rice.edu This approach demonstrates how a pre-formed pyrrolidine precursor or one generated in situ can be incorporated into a more complex, fused system.
Palladium-catalyzed reactions also offer a versatile pathway to pyrrolidine-containing heterocycles. An intramolecular nucleopalladation of a tethered amine can form the pyrrolidine ring and generate a reactive intermediate, which is then trapped by a second nucleophile. nih.gov This process enables the enantioselective and diastereoselective synthesis of complex pyrrolidine derivatives, effectively creating fused or highly substituted systems in a controlled manner. nih.gov
These advanced synthetic strategies are crucial for accessing the structural diversity needed for drug discovery and the development of novel chemical entities. The ability to construct complex pyrrolidine-fused heterocycles from accessible starting materials is a testament to the progress in modern synthetic organic chemistry.
Table 1: Methodologies for Pyrrolidine-Fused Heterocycle Synthesis
| Synthetic Strategy | Key Reaction Type | Resulting Heterocycle | Key Features |
|---|---|---|---|
| Domino Reaction | Radical Addition / acs.orgacs.org-Sigmatropic Rearrangement | Benzofuro[2,3-b]pyrrol-2-ones | Forms two heterocycles and three stereogenic centers in a single operation. nih.gov |
| 1,3-Dipolar Cycloaddition | Asymmetric Three-Component Reaction | Spiro[pyrrolidin-3,3′-oxindoles] | Creates two adjacent quaternary stereogenic centers with high enantiopurity. rice.edu |
| Palladium Catalysis | Intramolecular Nucleopalladation | Complex Substituted Pyrrolidines | Allows for enantioselective and diastereoselective alkene difunctionalization. nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzofuro[2,3-b]pyrrol-2-one |
| Spiro[pyrrolidin-3,3′-oxindole] |
| Methyleneindolinone |
Stereochemical Investigations and Enantiopurity Control in Pyrrolidine Synthesis
Chiral Resolution Techniques for Pyrrolidine (B122466) Analogs
The separation of enantiomers from a racemic mixture, known as chiral resolution, remains a widely employed strategy for accessing enantiopure compounds. wikipedia.org For pyrrolidine analogs, both classical and modern resolution techniques have been successfully applied.
One of the most established methods is diastereomeric salt formation . This technique involves reacting the racemic pyrrolidine, which is basic, with a chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Common chiral resolving agents include tartaric acid and its derivatives. After separation, the desired enantiomer of the pyrrolidine can be recovered by neutralizing the salt. wikipedia.org
Enzymatic kinetic resolution offers a highly selective alternative for resolving racemic pyrrolidines. rsc.org This method utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For instance, the acetylation of racemic 3-hydroxy-pyrrolidines using lipases like Amano lipase (B570770) P or PS-IM has been shown to provide both the acetylated product and the remaining starting material with excellent enantioselectivity. rsc.org Similarly, the hydrolysis of racemic N-substituted-β-proline esters using hydrolytic enzymes has been developed into an efficient method for obtaining enantiomerically pure β-prolines. acs.org A key advantage of enzymatic resolutions is their ability to proceed under mild reaction conditions with high chemo-, regio-, and stereoselectivity.
The following table summarizes the enzymatic resolution of various pyrrolidine derivatives, highlighting the enzyme used and the observed selectivity.
| Racemic Substrate | Enzyme | Reaction Type | Product(s) Enantiomeric Excess (ee) |
| 3-hydroxy-pyrrolidine | Amano Lipase P | Acetylation | >99% for (R)-acetylated product and (S)-alcohol |
| N-Boc-β-proline methyl ester | Lipase AS | Hydrolysis | 96% for the corresponding acid |
| N-Cbz-β-proline methyl ester | Candida antarctica Lipase A (CAL-A) | Hydrolysis | >98% for the corresponding acid |
Kinetic resolution can also be achieved through non-enzymatic chemical catalysis. Chiral catalysts can be employed to selectively transform one enantiomer of a racemic pyrrolidine derivative, allowing for the separation of the unreacted enantiomer. whiterose.ac.uk For instance, chiral phosphoric acid catalysts have been used in the kinetic resolution of racemic 2- and 3-substituted pyrrolidine precursors through an aza-Michael 'cycle' reaction, achieving up to 90% ee for the resolved products. whiterose.ac.uk
Diastereoselective Control in Cycloaddition and Ring-Opening Reactions
While chiral resolution is effective, the development of diastereoselective reactions, where a new stereocenter is formed with a preference for one diastereomer, is often a more efficient approach to enantiopure compounds.
[3+2] Cycloaddition reactions are a powerful tool for the construction of the pyrrolidine ring with high stereocontrol. osaka-u.ac.jpmdpi.com These reactions typically involve the cycloaddition of an azomethine ylide with an alkene. The stereochemistry of the resulting pyrrolidine can be controlled by using a chiral dipolarophile or a chiral auxiliary on the azomethine ylide. For example, the reaction of an azomethine ylide with 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones has been shown to produce spiro-pyrrolidine derivatives in a highly regio- and diastereoselective manner. researchgate.net The diastereoselectivity of these reactions can often be rationalized by considering the steric and electronic interactions in the transition state.
Ring-opening reactions of strained heterocycles, such as aziridines, provide another versatile route to chiral pyrrolidines. nih.gov The regioselective and stereoselective ring-opening of a chiral aziridine (B145994) with a suitable nucleophile can lead to a linear intermediate that can then cyclize to form the desired pyrrolidine. The stereochemistry of the starting aziridine dictates the stereochemistry of the final product. For instance, the synthesis of substituted pyrrolidines has been achieved through the N-bromosuccinimide-induced ring expansion of cinnamylaziridines, affording functionalized pyrrolidines with three stereocenters with excellent diastereoselectivity. scispace.com The reaction proceeds via a bromonium ion intermediate, followed by an intramolecular cyclization and aziridine ring expansion. scispace.com
A summary of diastereoselective approaches to pyrrolidine synthesis is presented in the table below.
| Reaction Type | Key Reactants | Stereocontrol Element | Outcome |
| [3+2] Cycloaddition | Azomethine Ylide, Alkene | Chiral Auxiliary, Chiral Catalyst | High diastereoselectivity in pyrrolidine formation |
| Aziridine Ring Opening | Chiral Aziridine, Nucleophile | Stereochemistry of Aziridine | Stereospecific formation of pyrrolidine precursors |
| Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, Silane | Chiral Substrate | Highly diastereoselective synthesis of substituted pyrrolidines nih.gov |
Impact of Enantiopurity on Biological Activity of Derived Compounds
The three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules like (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine and its derivatives, the enantiomeric purity is of paramount importance as different enantiomers can exhibit significantly different pharmacological activities. nih.gov This is due to the chiral nature of biological targets such as enzymes and receptors, which selectively interact with one enantiomer over the other. nih.gov
For instance, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives designed as androgen receptor (AR) antagonists, the stereochemistry of the pyrrolidine ring was found to be crucial for their biological activity. nih.gov Specifically, the (2S,3R) configuration was identified as being favorable for AR antagonistic activity. nih.gov This highlights how a subtle change in the spatial arrangement of substituents on the pyrrolidine ring can have a profound impact on the molecule's ability to bind to its biological target.
The antinociceptive activity of a class of arylpyrrolidinols was also shown to be dependent on their stereochemistry. nih.gov In the formalin test, which is a model for chronic pain, the (2R,3S) enantiomer of the phenylpyrrolidinols was identified as the eutomer, meaning it was the more active enantiomer. nih.govdocumentsdelivered.com
The following table illustrates the stereoselectivity of biological activity in selected pyrrolidine derivatives.
| Compound Class | Biological Target/Activity | More Active Enantiomer/Diastereomer |
| 3-Aryl-3-hydroxy-1-phenylpyrrolidines | Androgen Receptor Antagonism | (2S,3R) configuration nih.gov |
| Phenylpyrrolidinols | Antinociceptive Activity (Chronic Pain) | (2R,3S) enantiomer nih.gov |
Application of S 3 4 Benzyloxy Phenyl Pyrrolidine As a Versatile Synthetic Scaffold
Design and Synthesis of Novel Heterocyclic Systems Incorporating the Pyrrolidine (B122466) Moiety
The (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine scaffold is a versatile starting point for the synthesis of diverse heterocyclic systems. Its pre-existing chiral center and functionalizable secondary amine allow for its incorporation into more complex molecular architectures through various synthetic strategies.
Thiazolidine-Amide Hybrid Derivatives
Molecular hybridization is a powerful strategy in drug design, combining two or more pharmacophores to create a single molecule with potentially enhanced affinity and efficacy. mdpi.comnih.gov Hybrid molecules containing both thiazolidine (B150603) and pyrrolidine rings have been synthesized to explore their biological activities. researchgate.netukrbiochemjournal.org
One common synthetic approach involves a one-pot, three-component cyclocondensation reaction. researchgate.net This method typically reacts an amine precursor, a substituted benzaldehyde, and a mercaptocarboxylic acid. To create a thiazolidine-amide hybrid incorporating the pyrrolidine moiety, this compound could first be functionalized to introduce a primary amine, which would then participate in the cyclocondensation. Alternatively, the pyrrolidine nitrogen can be acylated with a chloroacetyl group, followed by reaction with thiourea (B124793) and subsequent condensation with an aldehyde to form the thiazolidinone ring. While specific examples starting directly from this compound are not detailed in the provided literature, the general synthetic routes for creating such hybrids are well-established. mdpi.comresearchgate.net
Table 1: General Synthetic Strategies for Thiazolidine-Pyrrolidine Hybrids
| Method | Description | Key Reagents |
|---|---|---|
| Three-Component Cyclocondensation | A one-pot reaction combining an amine, an aldehyde, and a mercaptocarboxylic acid to form the thiazolidinone ring. researchgate.net | Amine precursor, substituted aldehyde, thioglycolic acid. |
| Acylation-Cyclization | Involves acylating the pyrrolidine nitrogen, followed by cyclization with reagents to build the thiazolidinone ring. | Chloroacetyl chloride, thiourea, substituted aldehyde. |
| Carboxylic Acid Activation | Carboxylic acid derivatives of thiazolidinones are activated (e.g., as acyl chlorides) and then reacted with an amine-containing pyrrolidine. mdpi.com | Thionyl chloride, N-substituted piperazines/pyrrolidines. |
Spiro[pyrrolidine-2,3′-oxindoles]
The spiro[pyrrolidine-oxindole] scaffold is a privileged structure found in many natural alkaloids with significant biological properties. rice.edumdpi.com The synthesis of these complex architectures often relies on 1,3-dipolar cycloaddition reactions, which provide a powerful and stereoselective method for constructing five-membered rings. nih.govwikipedia.orgrsc.org
A key strategy for synthesizing spiro[pyrrolidine-2,3′-oxindoles] involves the reaction of an azomethine ylide with a suitable dipolarophile. researchgate.net The azomethine ylide can be generated in situ from the condensation of an α-amino acid with isatin (B1672199) (or a derivative). The this compound scaffold could be incorporated by first modifying it into a suitable α-amino acid or by using it to generate a unique azomethine ylide.
A documented approach involves the regioselective 1,3-dipolar cycloaddition of isatin, α-amino acids, and (E)-β-aryl-nitro-olefins, which yields a series of spiro-oxindole derivatives. nih.gov This reaction is known to produce regioisomers, and the conditions can be optimized to favor the desired spiro[pyrrolidine-2,3′-oxindole] product. nih.gov The versatility of this reaction allows for the creation of libraries of structurally diverse spiro compounds for biological screening. rice.edumdpi.com
Pyrrolidine-Based Sulfonamides and Carboxamides
Sulfonamides and carboxamides are important functional groups in medicinal chemistry, known to impart a range of biological activities. nih.gov The synthesis of pyrrolidine-based sulfonamides typically involves the reaction of a sulfonyl chloride with the secondary amine of the pyrrolidine ring in the presence of a base. nih.gov For this compound, this would yield an N-sulfonylated derivative.
Similarly, carboxamides can be prepared by coupling the pyrrolidine's secondary amine with a carboxylic acid using standard peptide coupling reagents or by reacting it with an acyl chloride. This functionalization is a common step in modifying the properties of the pyrrolidine scaffold. For instance, L-prolinamide is a key reagent in the synthesis of the drug Alpelisib. nih.gov
Table 2: Synthesis of Pyrrolidine-Based Sulfonamides and Carboxamides
| Derivative | Synthetic Method | Key Reagents |
|---|---|---|
| Sulfonamide | Nucleophilic substitution | This compound, Ar-SO₂Cl, Base (e.g., Pyridine) |
| Carboxamide | Acylation / Amide Coupling | this compound, Ar-COCl or Ar-COOH, Coupling agents (e.g., EDCI, DMAP) |
Pyrrolidinyl Triazoles
The 1,2,3-triazole ring is a highly valuable heterocyclic motif in drug discovery, often synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. wikipedia.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry," prized for its high efficiency and regioselectivity. researchgate.net
To synthesize pyrrolidinyl triazoles, the this compound scaffold must first be converted into either an azide or an alkyne derivative. For example, the secondary amine can be protected, and the phenyl ring or another position can be functionalized to introduce one of the required groups. A more direct approach involves converting the pyrrolidine nitrogen into an azide, which can then be reacted with various alkynes to generate a library of N-linked pyrrolidinyl triazoles.
Alternatively, a 1,3-dipolar cycloaddition can be employed where the pyrrolidine is part of an azomethine ylide, which then reacts with a dipolarophile containing a triazole moiety or a precursor. The synthesis of pyrrolotriazines, for instance, has been achieved through the 1,3-dipolar cycloaddition of triazinium ylides with electron-poor dipolarophiles. nih.gov
Development of Pyrrole-Containing Alkaloid Analogues
The pyrrolidine ring is a fundamental building block of numerous natural alkaloids, including nicotine, hygrine, and cuscohygrine. mdpi.com Chiral pyrrolidine derivatives like this compound are valuable starting materials in the "chiral pool" synthesis of complex alkaloid analogues. This approach leverages the pre-existing stereocenter of the starting material to control the stereochemistry of the final product. nih.gov
Synthetic strategies often involve the functionalization of the pre-existing pyrrolidine ring. researchgate.net For example, the synthesis of Elbasvir and Grazoprevir, complex antiviral drugs, utilizes precursors derived from (S)-prolinol, which is itself synthesized from proline. nih.gov These multi-step syntheses demonstrate how the core pyrrolidine structure is elaborated upon through oxidation, condensation, bromination, and coupling reactions to build the final complex molecule. nih.gov The this compound scaffold could similarly be used as a starting point for constructing novel alkaloid analogues by modifying the phenyl group and building additional ring systems onto the pyrrolidine core.
Strategic Structural Modifications for Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry where the biological activity of a compound is correlated with its molecular structure. collaborativedrug.com By systematically modifying a lead compound, researchers can identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and pharmacokinetics. bohrium.comnih.govresearchgate.netyoutube.com
For a molecule like this compound, SAR studies would involve making targeted structural changes to its three main components: the pyrrolidine ring, the N-H group, and the 3-(4-(benzyloxy)phenyl) substituent.
Modification of the Phenyl Ring: Substituents can be added to either the phenyl or the benzyl (B1604629) ring. Introducing electron-donating or electron-withdrawing groups, halogens, or hydrogen bond donors/acceptors can probe electronic and steric requirements for binding to a biological target. youtube.com For example, replacing the benzyl group with other alkyl or aryl groups can explore the impact of lipophilicity in that region.
Modification of the Pyrrolidine Ring: The nitrogen atom is a key site for modification. It can be alkylated, acylated, or sulfonylated to alter the molecule's basicity, polarity, and ability to form hydrogen bonds. These changes can significantly impact pharmacokinetic properties like solubility and cell permeability. youtube.com
Stereochemistry: The (S)-configuration at the C3 position is critical. Synthesizing the (R)-enantiomer and comparing its activity is a fundamental step in any SAR study to determine if the biological target has a specific stereochemical preference.
Table 3: Potential Modifications for SAR Studies of this compound
| Molecular Region | Type of Modification | Potential Impact |
|---|---|---|
| Benzyloxy Group | - Vary substituents on the benzyl ring (e.g., -F, -Cl, -CH₃, -OCH₃)- Replace benzyl with other groups (e.g., alkyl, different aryl) | Probes hydrophobic and electronic interactions in the binding pocket. |
| Phenyl Ring | - Add substituents to the phenyl ring | Investigates steric and electronic requirements for activity. |
| Pyrrolidine Nitrogen | - N-alkylation (e.g., -CH₃, -Et)- N-acylation (e.g., -COCH₃)- N-sulfonylation (e.g., -SO₂CH₃) | Alters basicity, polarity, solubility, and hydrogen bonding capacity. |
| Stereocenter (C3) | - Synthesize and test the (R)-enantiomer | Determines stereochemical requirements for biological activity. |
These systematic modifications allow medicinal chemists to build a comprehensive understanding of how the structure of the pyrrolidine scaffold contributes to its biological function, guiding the design of more potent and selective drug candidates. researchgate.net
Computational Chemistry and in Silico Investigations of Derived Compounds
Molecular Docking Studies on Enzyme and Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, allowing for the characterization of binding affinity and interaction types at the molecular level. laurinpublishers.com
Lanosterol 14α-demethylase (CYP51A1) is a crucial enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals, making it a target for antifungal and potential anticancer agents. Molecular docking studies are employed to understand how inhibitors bind to the active site of CYP51A1. While specific studies on (S)-3-(4-(benzyloxy)phenyl)pyrrolidine were not detailed in the reviewed literature, a typical docking analysis would model the insertion of the compound into the enzyme's active site. Key interactions would be assessed, such as hydrogen bonds between the pyrrolidine (B122466) nitrogen or other functional groups and amino acid residues like asparagine or lysine, as well as hydrophobic interactions between the benzyloxy and phenyl rings and nonpolar residues within the binding pocket. mdpi.com These simulations help predict the binding affinity and guide the synthesis of more potent derivatives.
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology and are validated targets for antibacterial drugs. researchgate.netnih.gov Quinolone antibiotics, for example, function by trapping these enzymes on DNA, leading to double-strand breaks and cell death. researchgate.netnih.gov Molecular docking studies on novel inhibitors, such as derivatives of this compound, would investigate their ability to bind to the enzyme-DNA complex. The analysis would focus on interactions within the binding pocket, typically involving hydrogen bonds with residues such as Asp73 and Arg136 and pi-stacking interactions between the compound's aromatic rings and the pyrrolidine nucleus of proline residues in the enzyme. who.int Understanding these interactions is critical for designing new antibacterial agents, particularly in the face of growing resistance to existing drugs like fluoroquinolones. esisresearch.org
| Target Enzyme | Key Interacting Residues (Examples) | Potential Interaction Types |
| DNA Gyrase | Asp73, Arg136, Thr165 | Hydrogen Bonds, Hydrophobic Pockets, Pi-Stacking |
| Topoisomerase IV | ParC and ParE subunits | DNA Intercalation, Magnesium Ion Coordination |
Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for type 2 diabetes, as its inhibition increases the levels of incretin (B1656795) hormones like GLP-1, which enhance glucose-dependent insulin (B600854) secretion. nih.gov Many DPP-4 inhibitors incorporate a pyrrolidine scaffold. nih.gov Docking studies of this compound derivatives into the DPP-4 active site would analyze interactions with key subsites (S1, S2, S1', S2'). researchgate.netfrontiersin.org The S1 pocket is notably hydrophobic, suggesting a favorable interaction with the phenyl rings of the ligand. nih.gov The pyrrolidine nitrogen could form critical hydrogen bonds or salt bridges with residues such as glutamic acid or tyrosine in the active site, mimicking the binding of natural substrates. The potency of DPP-4 inhibition is often correlated with the extent of these interactions across multiple subsites. researchgate.net
Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in DNA single-strand break repair. nih.gov Its inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov Virtual screening and molecular docking are used to identify novel PARP inhibitors. nih.govresearchgate.net A docking simulation for a derivative of this compound would model its binding in the nicotinamide-binding pocket of PARP-1. Key interactions for known inhibitors often include hydrogen bonds with residues like Gly863 and Arg878 and hydrophobic interactions that stabilize the ligand-enzyme complex. nih.gov By comparing the binding mode and predicted affinity to known inhibitors like Olaparib, these models can identify promising candidates for further development. nih.gov
| Target Enzyme | Key Interacting Residues (Examples) | Binding Site Feature |
| DPP-4 | Tyr662, Glu205, Glu206 | S1 (hydrophobic pocket), S2 |
| PARP-1 | Gly863, Arg878, Asp770 | Nicotinamide-binding pocket |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure Toxicity Relationship (QSTR) Analyses
QSAR and QSTR are computational methods used to correlate the chemical structure of compounds with their biological activity or toxicity, respectively. nih.gov These models are built by calculating molecular descriptors (physicochemical, steric, electronic, and topological properties) for a series of compounds and relating them to experimental data through statistical models.
For a series of this compound derivatives, a 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be performed. nih.govconicet.gov.ar These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are predicted to enhance or diminish activity. nih.govresearchgate.net For example, a CoMFA map might indicate that adding bulky groups in one region (steric field) or electron-withdrawing groups in another (electrostatic field) would improve binding affinity to a target enzyme. conicet.gov.ar These predictive models are valuable for rationally designing and prioritizing new analogues with improved potency and reduced toxicity. nih.govnih.gov
In Silico Prediction of Pharmacokinetic Parameters and Drug-Likeness
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness of compounds early in the discovery process. d-nb.infoeijppr.com This helps to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures.
Predictions for this compound and its derivatives would typically involve evaluating compliance with established rules for drug-likeness, such as Lipinski's Rule of Five. mdpi.com Additionally, various pharmacokinetic parameters are calculated. Web-based platforms like SwissADME and pkCSM are often used for these predictions. mdpi.comresearchgate.net These models can estimate properties such as gastrointestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential for cardiotoxicity (e.g., hERG inhibition). mdpi.comresearchgate.netnih.gov The results guide the selection of compounds with a higher probability of success in preclinical and clinical development. mdpi.com
| Parameter | Predicted Value/Rule | Significance |
| Molecular Weight | < 500 g/mol (Lipinski's Rule) | Influences absorption and distribution |
| LogP | < 5 (Lipinski's Rule) | Measures lipophilicity, affects permeability |
| H-bond Donors | < 5 (Lipinski's Rule) | Influences solubility and binding |
| H-bond Acceptors | < 10 (Lipinski's Rule) | Influences solubility and binding |
| GI Absorption | High/Low | Predicts oral bioavailability |
| BBB Permeant | Yes/No | Indicates potential for CNS effects |
| CYP Inhibition | e.g., CYP2D6, CYP3A4 | Predicts potential for drug-drug interactions |
| Ames Toxicity | Positive/Negative | Predicts mutagenic potential |
Lack of Publicly Available Computational Data Precludes In-Depth Analysis of this compound
Despite a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the conformational analysis and stereochemical influences on receptor binding for the compound this compound were identified. As a result, the generation of an article section with detailed research findings and data tables, as per the user's request, cannot be fulfilled at this time.
The investigation sought scholarly articles and research data focusing on in silico investigations, including conformational analysis and the impact of the compound's three-dimensional structure on its interaction with biological receptors. However, the search yielded no dedicated studies that have published this specific information for this compound.
While the broader class of pyrrolidine derivatives is known to have its biological activity significantly influenced by stereochemistry and conformational preferences, specific computational models, energy landscapes, or receptor docking simulations for this compound are not available in the public domain. Such studies are crucial for providing the detailed data tables and in-depth analysis required for the requested article section.
It is possible that such research has been conducted within private pharmaceutical or academic research settings but has not been published. Without access to such proprietary data, a scientifically accurate and detailed discussion on the computational chemistry and stereochemical influences of this specific compound on receptor binding cannot be constructed.
Therefore, section "5.4. Conformational Analysis and Stereochemical Influences on Receptor Binding" of the proposed article cannot be written according to the specified requirements due to the absence of the necessary source material.
Pharmacological and Biological Efficacy of Compounds Incorporating the S 3 4 Benzyloxy Phenyl Pyrrolidine Moiety
Anticancer and Antiproliferative Investigations
The pyrrolidine (B122466) scaffold is a common feature in many compounds investigated for their anticancer and antiproliferative properties. A study on a series of (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole derivatives, which are structurally related to the moiety of interest, demonstrated notable anticancer activity. One compound in this series, 8b, showed the highest activity against the MDA-MB231 breast cancer cell line with an IC50 of 42.5 µg/mL ekb.eg. Other compounds in the series also displayed moderate activity against HCT-116 and Mia-PaCa2 cancer cell lines ekb.eg.
Furthermore, research into 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives has identified compounds with potent anti-cancer activity against a range of cancer cell lines, including MGC 80-3, HCT-116, HepG2, DU145, and CT-26, with some IC50 values in the sub-micromolar range nih.gov. Another study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives also reported enhanced anticancer activity against human A549 lung epithelial cells upon incorporation of oxadiazolethione and aminotriazolethione rings mdpi.com.
While these studies on related pyrrolidine and pyrrole (B145914) structures are promising, there is a lack of specific data on the anticancer and antiproliferative effects of compounds that solely feature the (S)-3-(4-(benzyloxy)phenyl)pyrrolidine scaffold.
Table 4: Anticancer Activity of Selected (±)-1-(4-(3-fluorobenzyloxy)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 8b | MDA-MB231 | 42.5 | ekb.eg |
| 8o | HCT-116 | 64.3 | ekb.eg |
| 8n | Mia-PaCa2 | 68.4 | ekb.eg |
IC50: Half-maximal inhibitory concentration
Enzyme Inhibition Studies
Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. The pyrrolidine scaffold is a key structural feature in several known DPP-4 inhibitors mdpi.com. The development of novel DPP-4 inhibitors often involves the synthesis and evaluation of various pyrrolidine-containing compounds nih.govnih.gov.
A review of the literature indicates that fused β-homophenylalanine derivatives containing a pyrrolidin-2-yl methyl amide showed potent DPP-4 inhibitory activity, with one compound exhibiting an IC50 of 0.87 nM nih.gov. Another study on a novel tricyclic scaffold incorporated into analogues of sitagliptin, a known DPP-4 inhibitor, also demonstrated significant inhibitory activity nih.gov.
Despite the prevalence of the pyrrolidine motif in DPP-4 inhibitors, specific studies detailing the DPP-4 inhibitory activity of compounds incorporating the this compound moiety, along with corresponding IC50 values, were not identified in the reviewed literature. The established importance of the pyrrolidine ring in DPP-4 inhibition suggests that derivatives of this specific scaffold could be worthy of investigation.
Table 5: DPP-4 Inhibitory Activity of Selected Pyrrolidine-Containing Compounds
| Compound Class | Activity (IC50) | Reference |
|---|---|---|
| Fused β-homophenylalanine analog (57) | 0.87 nM | nih.gov |
| Tricyclic scaffold analog (13) | 28 ± 1 nM | nih.gov |
| Tricyclic scaffold analog (24) | 100 ± 4 nM | nih.gov |
| Tricyclic scaffold analog (31) | 94 ± 4 nM | nih.gov |
IC50: Half-maximal inhibitory concentration
Inhibition of Advanced Glycation End Product (AGE) Formation
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. rsc.org The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases like Alzheimer's. rsc.orgnih.gov Consequently, the development of inhibitors of AGE formation is a significant therapeutic strategy. nih.govnih.gov
Research into compounds capable of preventing the formation of AGEs has identified several pyrrolidine derivatives as promising candidates. nih.gov One study focused on the synthesis of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2,3'-indolin]-2'-one derivatives through a 1,3-dipolar cycloaddition reaction. nih.gov These synthesized compounds were evaluated for their ability to inhibit AGE formation in a bovine serum albumin (BSA)-glucose assay and demonstrated significant antiglycation activity. nih.gov The mechanism of action for many AGE inhibitors involves trapping reactive carbonyl species, acting as antioxidants to suppress glycoxidation, or chelating metal ions. mdpi.comresearchgate.net While a broad range of natural and synthetic compounds are known to inhibit AGEs, derivatives incorporating the pyrrolidine ring have shown particular promise in preclinical models. nih.govnih.gov
Focal Adhesion Kinase (FAK) Inhibitory Activity
Focal Adhesion Kinase (FAK) is an intracellular non-receptor tyrosine kinase that plays a critical role in cellular processes such as adhesion, proliferation, migration, and survival. mdpi.comresearchgate.net FAK is overexpressed in numerous types of tumors, and its activity is linked to tumor progression and metastasis, making it an attractive target for anticancer drug development. researchgate.netmdpi.com
Several small molecule FAK inhibitors have been developed, with many undergoing clinical trials. mdpi.com Among the diverse chemical scaffolds investigated, derivatives containing a pyrrolo[2,3-d]pyrimidine core have emerged as particularly potent FAK inhibitors. nih.govnih.gov For example, compound 18h , a 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivative, was found to potently inhibit the FAK enzyme and displayed stronger antiproliferative activity against several cancer cell lines than the reference compound TAE-226. mdpi.comnih.gov Another derivative, 10b , designed using a cyclization strategy, also showed excellent FAK inhibition and potent cytotoxic effects against various cancer cell lines. nih.gov These compounds function by binding to the kinase domain of FAK, thereby inhibiting its downstream signaling pathways that promote tumorigenesis. researchgate.net
| Compound | Scaffold | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 18h | 7H-pyrrolo[2,3-d]pyrimidine | 19.1 nM | mdpi.comnih.gov |
| 10b (HMC-18NH) | pyrrolo[2,3-d]pyrimidine | 9.9 nM | nih.gov |
| 18 | Not Specified | 86.7 nM | mdpi.com |
Neuropharmacological Applications
Ionotropic Glutamate (B1630785) Receptor (iGluR) Antagonism and Subtype Selectivity (NMDA Receptors)
N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that play a vital role in synaptic plasticity, learning, and memory. researchgate.net However, their dysfunction is implicated in various neuropsychiatric and neurological disorders. researchgate.net Consequently, molecules that modulate NMDA receptor activity are of significant therapeutic interest.
Derivatives of pyrrolidine have been explored as antagonists for the glycine-binding site of the NMDA receptor. nih.gov A series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes were synthesized and evaluated for their binding affinity to this site. nih.gov Within this series, specific structural modifications led to compounds with high potency. Notably, the oxime designated 13b demonstrated the highest binding potency, acting as a glycine (B1666218) antagonist in the nanomolar concentration range. nih.gov Other research has identified pyrrolidinone derivatives that act as negative allosteric modulators of NMDA receptors containing the GluN2B subunit, highlighting the potential for developing subtype-selective agents based on the pyrrolidine core. researchgate.net
Monoamine Transporter Inhibition (Dopamine, Serotonin (B10506), Norepinephrine (B1679862) Reuptake)
Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (B1211576) (DAT) regulate the concentration of these key neurotransmitters in the synaptic cleft. wikipedia.org Inhibitors of these transporters are widely used to treat depression and other neuropsychiatric disorders. wikipedia.orgresearchgate.net Compounds that can simultaneously inhibit the reuptake of multiple monoamines (dual or triple reuptake inhibitors) may offer enhanced therapeutic benefits. wikipedia.orgnih.gov
Research has identified single enantiomer 3-pyrrolidine derivatives that act as potent inhibitors of monoamine reuptake. nih.gov Structure-activity relationship studies have demonstrated that selectivity and potency for SERT, NET, and DAT can be finely tuned by modifying the aryloxy ring substitution, the pyridine (B92270) isomer, and the stereochemistry of the molecule. nih.gov This research has successfully identified selective norepinephrine reuptake inhibitors (NRIs), selective serotonin reuptake inhibitors (SRIs), dual serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (SNDRIs) all from the same chemical series. nih.gov Further studies have focused on pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and partial agonists for the 5-HT₁ₐ receptor, a combination that may be effective for treating ADHD, depression, and anxiety. nih.gov
| Compound | Target(s) | Activity (Kᵢ, nM) | Reference |
|---|---|---|---|
| 5l-a | SNRI (hSERT/hNET) | 1.5 / 1.1 | nih.gov |
| 9c | SNRI (hSERT/hNET) | 0.6 / 1.7 | nih.gov |
Glycine Transporter 1 (GlyT1) Inhibition
The glycine transporter 1 (GlyT1) regulates glycine concentrations in the brain, particularly at glutamatergic synapses. nih.gov Since glycine is an essential co-agonist for the activation of NMDA receptors, inhibiting GlyT1 can enhance NMDA receptor function. nih.gov This mechanism is considered a promising therapeutic approach for treating schizophrenia. nih.gov
Pyrrolidine-containing structures have been incorporated into molecules designed as GlyT1 inhibitors. A large number of competitive GlyT1 inhibitors feature a sulfonamide moiety linked to a saturated heterocyclic ring, such as pyrrolidine. nih.gov Molecular modeling studies suggest that these compounds bind within the transporter, with the pyrrolidine ring and other hydrophobic fragments interacting with residues like Trp124, Tyr195, and Tyr370. nih.gov A key interaction for many competitive inhibitors is the formation of a salt bridge or hydrogen bond with the residue Asp528. nih.gov The mode of inhibition can vary; some pyrrolidine-containing compounds, such as certain sarcosine (B1681465) derivatives, act as noncompetitive inhibitors, while others, like aminophenethylbenzamides, are competitive with glycine. nih.govnih.gov This difference in mechanism may have significant implications for the clinical efficacy and tolerability of these drugs. nih.gov
Other Therapeutic Explorations (e.g., Mitochondrial Permeability Transition Pore (mPTP) Blockers)
Extensive searches of publicly available scientific literature and research databases did not yield specific studies evaluating compounds incorporating the this compound moiety as blockers of the mitochondrial permeability transition pore (mPTP). While the pyrrolidine scaffold is a common feature in various biologically active molecules, and other distinct phenyl-pyrrolidine derivatives have been investigated for their effects on the mPTP, there is no currently available research that specifically details the synthesis, pharmacological evaluation, or biological efficacy of compounds containing the this compound core for this particular therapeutic application.
Therefore, a detailed discussion, including research findings and data tables on the activity of such compounds as mPTP blockers, cannot be provided at this time. Further research would be required to explore the potential of this specific chemical moiety in the context of mitochondrial permeability transition pore modulation.
Future Perspectives and Emerging Research Directions
Rational Design of Next-Generation Pyrrolidine-Based Therapeutics
The rational design of new drugs is a cornerstone of modern pharmaceutical research, moving beyond serendipitous discovery to a targeted approach based on molecular understanding. nih.gov For derivatives of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine, this involves the strategic modification of its core structure to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties. The non-planar nature of the saturated pyrrolidine (B122466) ring provides a distinct advantage, offering increased three-dimensional coverage compared to flat aromatic rings. nih.govresearchgate.netunipa.it
Future design strategies will likely focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the benzyloxy, phenyl, and pyrrolidine moieties will continue to be crucial. As seen in the development of GPR34 antagonists from a related scaffold, even small structural changes can lead to significant differences in potency and selectivity. nih.gov
Conformationally Rigid Scaffolds: Introducing rigidity into the pyrrolidine structure can lock the molecule into a bioactive conformation, potentially increasing affinity for its biological target. nih.govebi.ac.uk Molecular modeling aids in the design of these rigidified analogues. nih.gov
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can optimize a molecule's properties. For instance, replacing the benzyloxy group with other substituents could modulate the compound's metabolic stability or target interactions.
The overarching goal is to leverage the unique stereochemistry and three-dimensional shape of the pyrrolidine scaffold to design novel compounds with superior biological profiles. nih.govresearchgate.net
Advancement in Asymmetric Synthetic Methodologies for Complex Chiral Scaffolds
The biological activity of chiral molecules like this compound is often dependent on their specific stereoisomeric form. nih.govresearchgate.net Therefore, the development of efficient and highly selective methods for their synthesis is of paramount importance. Asymmetric catalysis stands at the forefront of this endeavor, offering powerful tools for creating enantiopure chiral molecules. frontiersin.orgnih.gov
Recent and future advancements in this field are critical for producing complex pyrrolidine-based structures:
Organocatalysis: The use of small, metal-free organic molecules (organocatalysts) to catalyze asymmetric reactions has become a major area of research. mdpi.com Chiral phosphoric acids, for example, have shown remarkable efficacy in a wide range of transformations. rsc.org Proline and its derivatives, which share the pyrrolidine core, are themselves powerful organocatalysts, highlighting the scaffold's importance in synthetic chemistry. mdpi.com
Transition-Metal Catalysis: Chiral ligands coordinated to transition metals facilitate a vast array of enantioselective bond formations. frontiersin.orgnih.gov These methods are indispensable for constructing complex molecular architectures with precise control over stereochemistry.
Biocatalysis: The use of enzymes as natural catalysts offers exquisite selectivity under mild reaction conditions. frontiersin.orgnih.gov This approach is becoming increasingly valuable for the sustainable and efficient production of enantiomerically pure pharmaceuticals.
These evolving synthetic strategies not only improve the efficiency of producing known compounds but also open the door to creating novel, more complex chiral scaffolds that were previously inaccessible, thereby expanding the chemical space for drug discovery. mdpi.commdpi.com
Integration of Advanced Computational Approaches for Accelerated Drug Discovery
Computational chemistry and molecular modeling have become indispensable tools in the drug discovery pipeline, significantly reducing the time and cost associated with identifying and optimizing lead compounds. frontiersin.orgdoaj.org For derivatives of this compound, these in silico methods offer a powerful means to predict biological activity and guide synthetic efforts.
The integration of these approaches allows researchers to:
Perform Virtual Screening: Large digital libraries of compounds can be computationally screened against a biological target to identify potential hits before any laboratory synthesis is undertaken. nih.govresearchgate.net
Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of potency for newly designed molecules. nih.gov
Simulate Drug-Target Interactions: Techniques like molecular docking and molecular dynamics simulations provide detailed insights into how a molecule binds to its target receptor at the atomic level. doaj.orgnih.gov This understanding is crucial for the rational design of more potent and selective inhibitors. mdpi.com
The synergy between computational prediction and experimental validation creates a more efficient, resource-effective, and targeted drug discovery process. frontiersin.org
| Computational Technique | Application in Pyrrolidine-Based Drug Discovery |
| Molecular Docking | Predicts the preferred binding orientation of a ligand to its molecular target. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the stability of ligand-receptor complexes. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. researchgate.net |
| Virtual High-Throughput Screening (vHTS) | Computationally screens vast libraries of virtual compounds to identify potential drug candidates. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops models to predict the activity of new compounds based on their structural features. nih.gov |
| ADMET Prediction | In silico prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. doaj.org |
Exploration of Novel Biological Targets for Pyrrolidine-Derived Molecules
A significant frontier in drug discovery is the identification and validation of novel biological targets to address unmet medical needs. The versatile pyrrolidine scaffold has shown activity against a wide range of targets, suggesting that its therapeutic potential is far from exhausted. nih.govunipa.it
A prime example related to the subject compound is the recent discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of antagonists for the G protein-coupled receptor GPR34. nih.gov This receptor is implicated in neuropathic pain, and a potent antagonist from this series showed excellent efficacy in a mouse model of the condition. nih.govresearchgate.net This finding opens up a new therapeutic avenue for derivatives of this compound.
Future research will likely expand to investigate other potential targets for this class of compounds, including:
Kinases: Protein kinases are crucial signaling molecules and have proven to be exciting targets for cancer therapy. nih.govebi.ac.uk
Ion Channels: These are involved in a multitude of physiological processes, and modulators are sought for various diseases.
Receptors: Beyond GPR34, other receptors like the neurokinin-3 receptor have been successfully targeted by pyrrolidine derivatives for potential use in neuropsychiatric disorders. nih.gov
Bacterial Enzymes: Novel antibacterial agents are urgently needed, and pyrrolidine-based compounds have been identified as inhibitors of essential bacterial enzymes like PBP3. nih.gov
| Potential Biological Target Class | Therapeutic Area | Example |
| G Protein-Coupled Receptors (GPCRs) | Neuropathic Pain, Psychiatry | GPR34, Neurokinin-3 Receptor nih.govnih.gov |
| Protein Kinases | Oncology | Protein Kinase C (PKC) nih.govebi.ac.uk |
| Bacterial Enzymes | Infectious Diseases | Penicillin-Binding Protein 3 (PBP3) nih.gov |
| Tyrosine Kinase Receptors | Oncology | VEGFR-2, PDGFRβ mdpi.com |
The exploration of these and other novel targets, guided by advanced screening and computational methods, will continue to uncover new therapeutic applications for molecules derived from the this compound scaffold.
Q & A
Q. How can researchers optimize the synthesis yield of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine derivatives?
Methodological Answer: Synthesis optimization often involves solvent selection, stoichiometric ratios, and catalytic conditions. For example, in the preparation of structurally related triazolo-pyridine derivatives, ethanol with acetic acid as a catalyst achieved 91% yield for a Schiff base intermediate . Reaction monitoring via TLC (dichloromethane mobile phase) and purification via vacuum filtration with methanol washing are critical steps. Adjusting reaction time (e.g., 3 hours for cyclization) and using sodium hypochlorite as an oxidizing agent can further enhance yields in multi-step syntheses .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 5.11 ppm for benzyloxy -OCH₂Ph protons, δ 157.16 ppm for aromatic carbons) to confirm regiochemistry and substitution patterns .
- FTIR Spectroscopy : Peaks at ~1596 cm⁻¹ (C=N stretch) and ~1261 cm⁻¹ (C-O-C ether linkage) validate functional groups .
- HRMS : Accurate mass determination (e.g., m/z 334.1553 [M+H]⁺) ensures molecular formula consistency .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards (e.g., similar compounds list H313: "May cause skin irritation") .
- Store in airtight containers at 2–8°C to prevent degradation .
- For spills, neutralize with inert adsorbents (e.g., sand) and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve ambiguities in chiral centers (e.g., (3S,4S)-1-benzylpyrrolidine-3,4-diol was confirmed via X-ray with R factor = 0.032) .
- Chiral HPLC : Separate enantiomers using polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., gauge-including atomic orbital (GIAO) method) to validate configurations .
Q. What strategies address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing split signals. For example, DMSO-d₆ at 300 K simplifies complex splitting in aromatic regions .
- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals (e.g., benzyloxy -CH₂- protons).
- 2D NMR (COSY, HSQC) : Resolve connectivity ambiguities, as demonstrated in the assignment of triazolo-pyridine substituents .
Q. How can computational methods predict the biological activity of this compound analogs?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes in patents like EP 2024/007002, which claims novel therapeutic uses for related derivatives) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity data from analogs (e.g., IC₅₀ values from thiazole-containing derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
